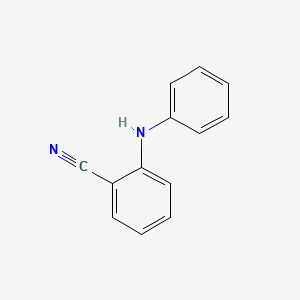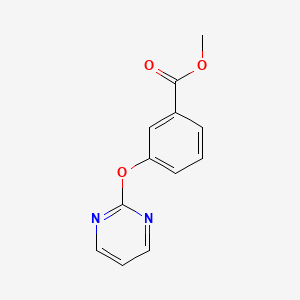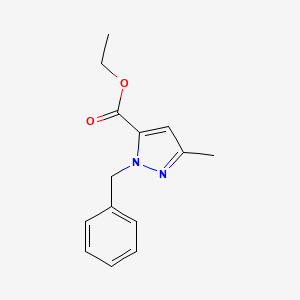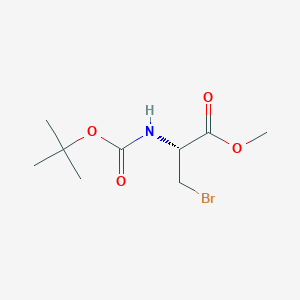
N-Boc-3-bromo-L-alanine Methyl Ester
概要
説明
“N-Boc-3-bromo-L-alanine Methyl Ester” is a chemical compound with the CAS Number: 175844-11-8. Its molecular weight is 282.13 . The IUPAC name for this compound is methyl (2R)-3-bromo-2-[(tert-butoxycarbonyl)amino]propanoate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 . This provides a complete description of the molecule including stereochemistry.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用
1. Photophysical Properties and Solvatochromism
N-Boc-3-bromo-L-alanine Methyl Ester (and its derivatives) have been studied for their unique photophysical properties. Research demonstrates that their absorption spectra are less sensitive to solvent polarity compared to their fluorescence spectra. This results in pronounced solvatochromic effects, leading to large Stokes shifts, which are important for understanding solvent effects on molecular behavior and for developing new fluorescent probes (Guzow et al., 2005).
2. Peptide Synthesis and Protection
This compound plays a role in peptide synthesis. A study outlines its use in protecting specific amino acids during the synthesis process, which is crucial for controlling reaction pathways and product purity in peptide synthesis (Hsieh & Demaine, 1991).
3. Molecular Discrimination and Encapsulation
The compound is used in molecular discrimination and encapsulation studies. It has been used to test reversible encapsulation in self-assembled cylindrical capsules, contributing to the understanding of molecular interactions and potential applications in targeted drug delivery (Hayashida, Šebo, & Rebek, 2002).
4. Polymer Synthesis
In polymer chemistry, this compound is used to synthesize cationic methacrylate polymers with chiral amino acid moieties. Such polymers have potential applications in biotechnology and material science, especially for their pH responsiveness and specific rotations (Kumar, Roy, & De, 2012).
5. Fluorescence Probes
The compound's derivatives exhibit characteristics that make them useful as fluorescence probes in biophysical studies. Their photophysical properties, including large excited-state dipole moments and solvatochromic behavior, are essential for exploring molecular interactions in biological systems (Guzow et al., 2005).
作用機序
Target of Action
N-Boc-3-bromo-L-alanine Methyl Ester is a derivative of L-alanine, an amino acid . The primary target of this compound is the amino group in proteins. The Boc (tert-butoxycarbonyl) group in the compound is a carbamate protecting group used in peptide synthesis . It protects the amino group during the synthesis process .
Mode of Action
The Boc group in this compound is electron-withdrawing . This property decreases the electron density on the nitrogen atom, making it less reactive and thus protected during peptide synthesis . The Boc group can be removed under relatively mild conditions, such as with strong acid or heat .
Biochemical Pathways
This compound is used in the synthesis of peptides . It plays a crucial role in the formation of peptide bonds, which are the amide bonds that join together two amino acids . The compound is also used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides . By protecting the amino group during synthesis, it allows for the controlled formation of peptide bonds . After the synthesis is complete, the Boc group can be removed to yield the final peptide product .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the compound is typically stored in a refrigerator , indicating that it is stable at low temperatures. The removal of the Boc group can be achieved with strong acid or heat , suggesting that the compound’s action can be controlled by adjusting the pH or temperature of the environment.
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
生化学分析
Biochemical Properties
N-Boc-3-bromo-L-alanine Methyl Ester plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules . It interacts with various enzymes, proteins, and biomolecules, facilitating the formation of peptide bonds and other chemical transformations. The compound’s tert-butoxycarbonyl (Boc) protecting group is stable under basic conditions but can be removed under acidic conditions, making it a valuable tool in multi-step synthesis processes . The bromine atom in the molecule can participate in substitution reactions, further expanding its utility in biochemical applications .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It can be incorporated into peptides and proteins, affecting their structure and function. The compound’s ability to modify proteins and peptides can lead to changes in cell signaling pathways, potentially altering cellular responses to external stimuli . Additionally, its impact on gene expression and cellular metabolism can result in changes in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms . The Boc protecting group can be selectively removed under acidic conditions, allowing for the controlled release of the active amino acid . These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modifications of protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or strong acidic or basic environments . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can be used to study its biochemical properties and interactions with biomolecules without causing significant toxicity . At high doses, it can exhibit toxic or adverse effects, including cellular damage and alterations in metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate chemical transformations . The compound can be metabolized to release the active amino acid, which can then participate in peptide synthesis and other biochemical reactions . Its interactions with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . The compound’s distribution can affect its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with enzymes, proteins, and other biomolecules, ultimately affecting its biochemical properties and cellular effects .
特性
IUPAC Name |
methyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLDPRMMKCMNMD-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CBr)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CBr)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


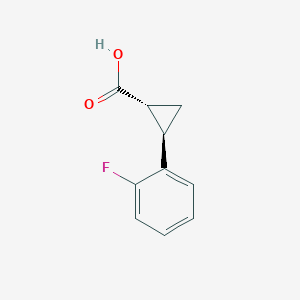
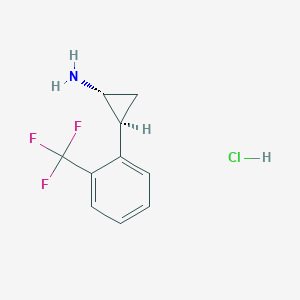
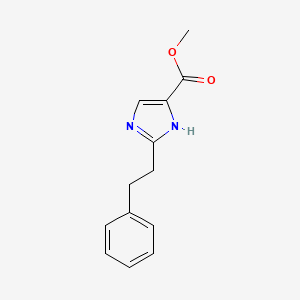
![(3aR,5R,6S,6aR)-5-(Azepan-1-ylmethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3109744.png)
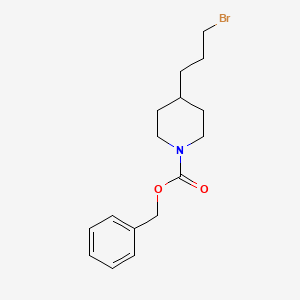
![tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3109757.png)
![2-[(2-Hydroxyethyl)amino]benzonitrile](/img/structure/B3109758.png)
![4'-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3109771.png)

